3-(Trifluoromethyl)pyrrolidine
Overview
Description
3-(Trifluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C5H8F3N and its molecular weight is 139.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical and Electrochemical Properties
- Fulleropyrrolidines with Trifluoromethyl Group : Novel [60]fullerene pyrrolidines containing trifluoromethyl (CF3) groups have been synthesized and studied for their optical and electrochemical properties. These compounds exhibit good fluorescence and electrochemical characteristics, suggesting potential applications in photovoltaic conversion materials due to their favorable lowest unoccupied molecular orbital (LUMO) levels (Li et al., 2012).
Synthesis and Stereochemistry
- Asymmetric Construction : Trifluoromethylated pyrrolidines have been synthesized through Cu(I)-catalyzed 1,3-dipolar cycloaddition with excellent stereoselectivity. This process revealed the epimerization of endo-pyrrolidines from cis-4,4,4-trifluorocrotonate into exo-pyrrolidines (Li et al., 2011).
- Organocatalytic Domino Michael/Mannich Cycloaddition : An organocatalytic process has been developed for synthesizing highly functionalized pyrrolidine derivatives with trifluoromethyl groups. These compounds, featuring three contiguous stereogenic centers, hold potential medical value (Zhi et al., 2016).
Application in Chemosensors and Catalysis
- Chemosensor for Al(3+) : A pyrrolidine constrained bipyridyl-dansyl ionophore conjugate was synthesized for selectively sensing Al(3+) ions. The compound functions based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
- Cationic Cyclisations : Trifluoromethanesulfonic (triflic) acid serves as an excellent catalyst in cyclisation reactions to form pyrrolidines, indicating the versatility of trifluoromethylated compounds in catalysis (Haskins & Knight, 2002).
Advancements in Synthesis Techniques
- Synthesis of Fluoropyrrolidines : The synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, including those with trifluoromethyl groups, is significant in organic synthesis and medicinal chemistry. Various synthesis methods have been explored for these compounds (Pfund & Lequeux, 2017).
- Preparation of Trifluoromethylated Azomethine Ylide Precursor : The preparation of a new trifluoromethylated azomethine ylide precursor has been described. This precursor leads to a series of fluorinated pyrrolidine, 3-pyrroline, and pyrrole building blocks, useful in various applications (Tran et al., 2012).
Safety and Hazards
Safety data sheets indicate that “3-(Trifluoromethyl)pyrrolidine” is a flammable solid and can be harmful if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . It is advised to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area or outdoors .
Future Directions
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets . For instance, some pyrrolidine derivatives show excellent potency towards RORγt , a nuclear receptor involved in immune response and inflammation .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like pyrrolidine is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include 3-(trifluoromethyl)pyrrolidine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
The development of fluorinated organic chemicals, including this compound, is becoming an increasingly important research topic .
Properties
IUPAC Name |
3-(trifluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-1-2-9-3-4/h4,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWXUWGQMOEJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408893 | |
Record name | 3-(trifluoromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644970-41-2 | |
Record name | 3-(trifluoromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key synthetic route to obtain 3-(Trifluoromethyl)pyrrolidine derivatives?
A1: The research article [] describes a synthetic method for obtaining disubstituted 3-(Trifluoromethyl)pyrrolidines. This involves a 1,3-dipolar cycloaddition reaction between N-benzylazomethine ylide and various 3,3,3-trifluoropropene derivatives, including the alpha-sulfide, sulfoxide, and sulfone. This reaction results in the formation of the desired pyrrolidine ring system with the trifluoromethyl group incorporated at the 3-position.
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